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Tributyltetradecylphosphonium

chloride

Cat. No.: B1311163 Get Quote

Spectral Characterization of
Tributyltetradecylphosphonium Chloride: A
Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral characterization of

Tributyltetradecylphosphonium chloride (TTPC), a quaternary phosphonium salt with

applications as a biocide and surfactant. Due to the limited availability of specific experimental

spectra in the public domain, this guide presents a combination of confirmed molecular data

and predicted spectral characteristics based on analogous compounds and established

principles of NMR, IR, and Mass Spectrometry.

Molecular and Physical Properties
Tributyltetradecylphosphonium chloride is a cationic surfactant.[1] Its structure consists of a

central phosphorus atom bonded to three butyl groups and one tetradecyl group, with a

chloride counter-ion.
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Property Value Reference

Chemical Name
Tributyl(tetradecyl)phosphoniu

m chloride
[2]

Synonyms
TTPC, Tri-n-butyl tetradecyl

phosphonium chloride
[2]

CAS Number 81741-28-8 [2]

Molecular Formula C₂₆H₅₆ClP [2][3]

Molecular Weight 435.15 g/mol [2][3]

Cation Formula C₂₆H₅₆P⁺ [3]

Cation Molecular Weight 399.7 g/mol [3]

Appearance
Colorless to pale straw liquid

or white solid
[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for the structural elucidation of TTPC. While a public

spectrum for TTPC is not available, a confidential "Proton NMR Spectrum with Assignments"

was noted in a 2015 regulatory submission, confirming its use for identity confirmation.[6] The

following tables outline the predicted chemical shifts for ¹H, ¹³C, and ³¹P NMR, based on typical

values for long-chain tetraalkylphosphonium salts.

Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show signals corresponding to the protons on the three

butyl chains and the single tetradecyl chain. The protons on the methylene groups alpha to the

positively charged phosphorus atom will be the most deshielded.
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Predicted Chemical Shift
(δ, ppm)

Multiplicity Assignment

~ 2.2 - 2.4 m
P-CH₂- (alpha protons on all

four alkyl chains)

~ 1.4 - 1.6 m

P-CH₂-CH₂-CH₂-CH₃ (beta &

gamma protons on butyl

chains)

~ 1.2 - 1.4 m (br s)
-(CH₂)₁₂- (methylene protons

on the long tetradecyl chain)

~ 0.9 - 1.0 t
-CH₂-CH₃ (terminal methyl

protons on butyl chains)

~ 0.8 - 0.9 t
-CH₂-CH₃ (terminal methyl

protons on tetradecyl chain)

Predicted ¹³C NMR Data
The ¹³C NMR spectrum will show distinct signals for each carbon environment. Carbons directly

attached to the phosphorus atom (Cα) will appear as doublets due to ¹J-coupling with the

phosphorus atom and will be shifted downfield.[7]

Predicted Chemical Shift (δ, ppm) Assignment

~ 60 - 80 P-CH₂- (alpha carbons on all four alkyl chains)

~ 25 - 35 Interior methylene carbons of the alkyl chains

~ 20 - 25
P-CH₂-CH₂- (beta carbons on all four alkyl

chains)

~ 13 - 15
-CH₃ (terminal methyl carbons on all four alkyl

chains)

Predicted ³¹P NMR Data
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The ³¹P NMR spectrum is expected to show a single resonance, confirming the presence of a

single phosphorus environment. For similar phosphonium salts, this signal typically appears as

a singlet in a proton-decoupled spectrum.[8]

Predicted Chemical Shift
(δ, ppm)

Multiplicity Assignment

~ 23 - 35 s P⁺

Infrared (IR) Spectroscopy
The IR spectrum of TTPC is dominated by the vibrational modes of its long alkyl chains. Key

absorption bands are expected for C-H stretching and bending, with characteristic vibrations

associated with the phosphonium center.
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Wavenumber (cm⁻¹) Intensity
Assignment of Vibrational
Mode

~ 2960 - 2950 Strong
C-H asymmetric stretching

(CH₃)

~ 2925 - 2915 Strong
C-H asymmetric stretching

(CH₂)

~ 2875 - 2865 Strong
C-H symmetric stretching

(CH₃)

~ 2855 - 2845 Strong
C-H symmetric stretching

(CH₂)

~ 1470 - 1460 Medium

C-H bending (scissoring) of

CH₂ and asymmetric bending

of CH₃

~ 1380 - 1375 Medium
C-H symmetric bending

(umbrella) of CH₃

~ 725 - 720 Weak CH₂ rocking of long alkyl chain

~ 1200 - 1300 Medium P-CH₂-R deformation

~ 722- 755 Medium P-C stretching

Data estimated based on typical values for long-chain tetraalkylphosphonium salts.[9][10]

Mass Spectrometry (MS)
Mass spectrometry of TTPC, typically using a soft ionization technique like Electrospray

Ionization (ESI), will primarily show the intact cation. Tandem MS (MS/MS) can be used to

induce fragmentation for structural confirmation.
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m/z Value Ion Notes

~ 399.7 [C₂₆H₅₆P]⁺

Intact

tributyltetradecylphosphonium

cation (Parent Ion / M⁺)

Various
[M - C₄H₈]⁺, [M - C₄H₉]⁺, [M -

C₁₄H₂₈]⁺, etc.

Fragment ions resulting from

the loss of neutral alkyl or

alkene fragments.

The fragmentation of tetraalkyl phosphonium ions typically involves the loss of stable neutral

species from the cation.[11]

Experimental Protocols
The following are generalized protocols for the spectral analysis of TTPC. Instrument

parameters should be optimized for the specific equipment used.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve ~10-20 mg of TTPC in ~0.7 mL of a suitable deuterated

solvent (e.g., Chloroform-d, Methanol-d₄, or DMSO-d₆) in a standard 5 mm NMR tube.

¹H NMR Acquisition: Acquire the spectrum using a standard proton experiment. Typical

parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled carbon experiment.

Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more)

and a longer relaxation delay may be necessary.

³¹P NMR Acquisition: Acquire the spectrum using a proton-decoupled phosphorus

experiment. A wider spectral width may be needed initially to locate the peak. Use an

external reference standard like 85% H₃PO₄.

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase

correction, and baseline correction. Reference the spectra to the residual solvent peak (for

¹H and ¹³C) or the external standard (for ³¹P).
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IR Spectroscopy Protocol
Sample Preparation (Liquid/Waxy Solid):

Thin Film Method: Place one or two drops of the neat TTPC sample between two salt

plates (e.g., NaCl or KBr). Gently press the plates together to form a thin, uniform film.

Sample Preparation (Solid):

KBr Pellet Method: Grind 1-2 mg of TTPC with ~100 mg of dry, spectroscopic grade KBr

powder using an agate mortar and pestle. Press the resulting powder into a transparent

pellet using a hydraulic press.

Data Acquisition: Place the prepared sample in the spectrometer's sample holder. Record

the spectrum, typically over a range of 4000 to 400 cm⁻¹. Acquire a background spectrum of

the empty sample holder (or pure KBr pellet) first and subtract it from the sample spectrum.

Mass Spectrometry Protocol
Sample Preparation: Prepare a dilute solution of TTPC (~1-10 µg/mL) in a solvent suitable

for ESI, such as methanol, acetonitrile, or a mixture of these with water. High concentrations

of non-volatile salts or buffers should be avoided.[7]

Data Acquisition (ESI-MS): Infuse the sample solution directly into the ESI source or inject it

via an HPLC system. Acquire the mass spectrum in positive ion mode over a suitable m/z

range (e.g., 100-600 amu).

Data Acquisition (ESI-MS/MS): Select the parent ion (m/z ~399.7) in the first mass analyzer

(Q1). Induce fragmentation in a collision cell (q2) using an inert gas (e.g., argon). Analyze

the resulting fragment ions in the second mass analyzer (Q3).

Visualizations
Workflow for Spectral Characterization
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Caption: General workflow for the spectral characterization of TTPC.

Biocidal Mode of Action
Tributyltetradecylphosphonium chloride acts as a biocide by disrupting microbial cell

membranes, leading to the leakage of essential cellular components and ultimately, cell death.

[6]
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Caption: Simplified mechanism of TTPC's biocidal activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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